An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.6]undecane: A Scaffold of Emerging Interest in Medicinal Chemistry
An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.6]undecane: A Scaffold of Emerging Interest in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which offers a departure from the often-planar structures of traditional pharmacophores. This unique spatial arrangement can lead to enhanced target affinity and selectivity, as well as improved metabolic stability and solubility. Within this class of compounds, diazaspiroalkanes, and specifically the 2,8-diazaspiro[4.6]undecane framework, represent a promising scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Methyl-2,8-diazaspiro[4.6]undecane, a representative member of this intriguing class of molecules.
Chemical Identity and Core Structure
2-Methyl-2,8-diazaspiro[4.6]undecane is a bicyclic heterocyclic compound featuring a spirocyclic carbon atom shared between a five-membered and a seven-membered ring, with two nitrogen atoms incorporated into the ring systems. The presence of a methyl group on one of the nitrogen atoms further functionalizes this scaffold.
Table 1: Chemical Identification of 2-Methyl-2,8-diazaspiro[4.6]undecane
| Identifier | Value |
| IUPAC Name | 2-Methyl-2,8-diazaspiro[4.6]undecane |
| CAS Number | 1158756-77-4[1] |
| Molecular Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
| SMILES | CN1CC2(CCNCCC2)CC1 |
The spirocyclic nature of 2-Methyl-2,8-diazaspiro[4.6]undecane imparts a rigid, three-dimensional conformation. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The presence of two nitrogen atoms provides sites for further chemical modification, allowing for the exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties.
Physicochemical Properties: A Gateway to Drug-Likeness
Table 2: Predicted Physicochemical Properties of Related Diazaspiroalkanes
| Property | Predicted Value (for related structures) | Significance in Drug Discovery |
| pKa | 8.5 - 10.5 | Influences ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| LogP | 1.0 - 2.5 | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Polar Surface Area (TPSA) | ~24 Ų (for 1,8-Diazaspiro[4.6]undecane)[2] | Correlates with passive molecular transport through membranes and is a good indicator of oral bioavailability. |
The basic nitrogen atoms are expected to have pKa values in the range typical for secondary and tertiary amines, making the compound likely to be protonated at physiological pH. This would enhance its aqueous solubility. The predicted LogP suggests a balanced lipophilicity, which is often a desirable trait for oral drug candidates.
Synthesis of the 2,8-diazaspiro[4.6]undecane Scaffold: A Generalized Approach
A specific, detailed synthesis protocol for 2-Methyl-2,8-diazaspiro[4.6]undecane is not prominently described in the available literature. However, a general strategy for the synthesis of similar methyl-substituted spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems has been reported and can be adapted.[3][4] This approach often involves the 1,4-addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent reductive amination to form the spirocyclic core.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route to the 2,8-diazaspiro[4.6]undecane core, which can then be methylated.
Caption: A generalized synthetic workflow for 2-Methyl-2,8-diazaspiro[4.6]undecane.
Experimental Protocol: A Representative Example for a Key Step (Michael Addition)
To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent such as ethanol, add the desired nitroalkane (1.2 eq) and a catalytic amount of a base (e.g., DBU, 0.1 eq). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired nitro-ester intermediate.
Applications in Drug Discovery: Leveraging the Spirocyclic Advantage
While direct biological activity data for 2-Methyl-2,8-diazaspiro[4.6]undecane is scarce, the broader class of 2,8-diazaspiro[4.5]decane derivatives has shown significant promise in medicinal chemistry. These compounds have been explored as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension.[3] Additionally, derivatives of 2,8-diazaspiro[4.5]decane have been identified as potent CCR4 antagonists, which are of interest for the treatment of inflammatory diseases and certain cancers.[5]
The 2,8-diazaspiro[4.6]undecane scaffold, with its larger seven-membered ring, offers a different conformational profile compared to its [4.5] counterpart, which could lead to novel interactions with biological targets. The methyl group on the nitrogen atom can influence the compound's basicity, lipophilicity, and metabolic stability, providing a handle for optimizing its drug-like properties.
Potential Therapeutic Targets
Based on the activity of related compounds, potential therapeutic applications for derivatives of 2-Methyl-2,8-diazaspiro[4.6]undecane could include:
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Cardiovascular Diseases: As inhibitors of enzymes like sEH.
-
Inflammatory and Autoimmune Diseases: As antagonists of chemokine receptors such as CCR4.
-
Oncology: As scaffolds for the development of kinase inhibitors or other anti-cancer agents.
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Central Nervous System (CNS) Disorders: The rigid, three-dimensional structure may be suitable for targeting CNS receptors and enzymes.
The following diagram illustrates a simplified signaling pathway where a hypothetical derivative of 2-Methyl-2,8-diazaspiro[4.6]undecane could act as an antagonist.
Caption: A hypothetical signaling pathway illustrating the antagonistic action of a 2-Methyl-2,8-diazaspiro[4.6]undecane derivative on a G-protein coupled receptor.
Conclusion and Future Perspectives
2-Methyl-2,8-diazaspiro[4.6]undecane represents a chemical scaffold with significant potential for the development of novel therapeutics. Its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms make it an attractive starting point for the design of compound libraries targeting a wide range of biological targets. While specific experimental data for this particular molecule is limited, the demonstrated activity of related diazaspiro compounds provides a strong rationale for its further investigation. Future work should focus on the development of efficient and scalable synthetic routes to 2-Methyl-2,8-diazaspiro[4.6]undecane and its derivatives, as well as a thorough evaluation of their physicochemical properties and biological activities. Such studies will be crucial in unlocking the full potential of this promising scaffold in the ongoing quest for new and improved medicines.
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